molecular formula C10H6FNO3 B11894325 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid CAS No. 288151-64-4

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Cat. No.: B11894325
CAS No.: 288151-64-4
M. Wt: 207.16 g/mol
InChI Key: CIAQPLJMPBVVCV-UHFFFAOYSA-N
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Description

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 8th position, a keto group at the 2nd position, and a carboxylic acid group at the 4th position on the quinoline ring. It is known for its significant biological and pharmaceutical activities, making it a valuable compound in drug research and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 8-fluoroaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics and anticancer agents.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death .

Comparison with Similar Compounds

Comparison: 8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to the presence of the fluorine atom at the 8th position, which can significantly influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit enhanced antimicrobial properties and different reactivity patterns due to the electron-withdrawing effect of the fluorine atom .

Biological Activity

8-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure that includes a fluoro group and a carboxylic acid functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C11_{11}H8_8FNO3_3
  • Molecular Weight : Approximately 221.19 g/mol
  • Structure : The compound features a bicyclic structure comprising both benzene and pyridine rings, which is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. Studies have shown that its derivatives can inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication. For instance, in silico studies have demonstrated that certain fluoroquinolones exhibit binding affinities to DNA gyrase comparable to established antibiotics like ciprofloxacin and norfloxacin .

Case Studies and Research Findings

  • Inhibitory Effects on Bacterial Growth :
    • A study evaluated the antibacterial activity of 8-fluoro derivatives against Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, suggesting potent antibacterial properties .
  • Antiviral Activity :
    • Research on quinoline derivatives has revealed potential in inhibiting Hepatitis B Virus replication. In vitro assays showed that some derivatives significantly reduced viral load at concentrations as low as 10 µM .
  • Enzyme Interaction Studies :
    • Interaction studies using molecular docking simulations indicated that this compound has a high binding affinity for various enzymes involved in metabolic pathways, which may lead to its application in drug design.

Comparative Analysis with Related Compounds

Compound NameCAS NumberKey Features
6,8-Dimethyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid32431-31-5Contains two methyl groups at positions 6 and 8
1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid62542-44-3Methyl substitution at position 1
7-Fluoro-2-oxo-1,2-dihydroquinoline-4-carboxylic acid1227465–79–3Fluorine substitution at position 7

The structural uniqueness of 8-fluoro derivatives enhances their biological activities compared to their analogs, particularly due to the presence of the fluoro group which can improve pharmacokinetic properties.

Future Directions

The ongoing research into the biological activity of this compound suggests promising applications in the development of new antibiotics and antiviral agents. Future studies should focus on:

  • In vivo efficacy : Testing the compound's effectiveness in animal models.
  • Mechanistic studies : Understanding the precise mechanisms through which these compounds exert their biological effects.

Properties

CAS No.

288151-64-4

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

8-fluoro-2-oxo-1H-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-2-5-6(10(14)15)4-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)

InChI Key

CIAQPLJMPBVVCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=O)C=C2C(=O)O

Origin of Product

United States

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